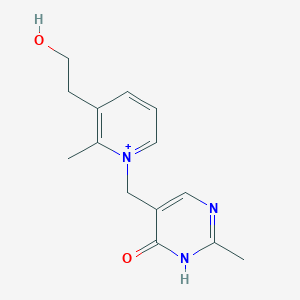

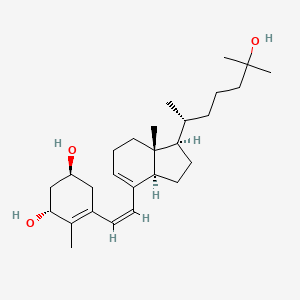

1alpha,25-Dihydroxy-previtamin D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1alpha,25-Dihydroxy-previtamin D3 is the biologically active form of vitamin D3 in calcium absorption and deposition . It has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .

Synthesis Analysis

Cholecalciferol, an inactive form of vitamin D3, undergoes various levels of hydroxylation to form active vitamin D3 analogs. 1α-Hydroxyvitamin D3 (alfacalcidol) is a synthetic analog that is metabolized to 1,25-dihydroxycholecalciferol, the biologically active form of vitamin D3 in calcium absorption and deposition .Molecular Structure Analysis

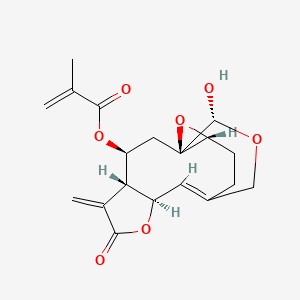

The molecular formula of 1alpha,25-Dihydroxy-previtamin D3 is C27H44O3 and its formula weight is 416.64 .科学的研究の応用

Endocrinology: Regulation of Calcium Metabolism

1alpha,25-Dihydroxy-previtamin D3 plays a pivotal role in calcium metabolism. It regulates the absorption of calcium and phosphate from the gastrointestinal tract, which is essential for maintaining proper bone structure and function. Research has shown that this compound can be used to study and treat conditions related to calcium deficiency, such as osteoporosis and rickets .

Immunology: Modulation of Immune Responses

This compound has been found to modulate immune responses by influencing the activity of macrophages and dendritic cells. It can suppress pro-inflammatory cytokine production, making it a valuable agent for researching autoimmune diseases and potential immunotherapies .

Dermatology: Psoriasis Treatment

In dermatology, 1alpha,25-Dihydroxy-previtamin D3 is used in the topical treatment of psoriasis. It helps normalize the growth cycle of skin cells and has anti-inflammatory properties, which are beneficial in reducing the symptoms of this chronic skin condition .

Oncology: Cancer Research

Studies have indicated that 1alpha,25-Dihydroxy-previtamin D3 can inhibit the proliferation of cancer cells and induce apoptosis. It is being researched for its potential use in cancer prevention and therapy, particularly in breast, prostate, and colon cancers .

Neurology: Neuroprotective Effects

Emerging research suggests that 1alpha,25-Dihydroxy-previtamin D3 has neuroprotective effects. It may play a role in the prevention and treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neurons against toxicity and reducing oxidative stress .

Cardiology: Cardiovascular Health

The compound is also being studied for its effects on cardiovascular health. It has been associated with reducing the risk of cardiovascular diseases by influencing vascular smooth muscle cell proliferation and regulating blood pressure .

Nephrology: Kidney Function

In nephrology, 1alpha,25-Dihydroxy-previtamin D3 is crucial for maintaining kidney function. It assists in the regulation of renal calcium and phosphate reabsorption and is used to study kidney diseases and their treatments .

Reproductive Biology: Follicular Development

Recent studies have explored the role of 1alpha,25-Dihydroxy-previtamin D3 in follicular development and steroid hormone biosynthesis. It has been shown to improve follicular development by regulating the expression of the vitamin D receptor in ovarian cells .

作用機序

- Primary Targets : 1α,25-dihydroxyvitamin D3 primarily acts on two main targets:

- Calcium Absorption : By promoting calcium transport proteins, it enhances active intestinal calcium absorption .

- Cell Differentiation and Proliferation : Beyond calcium metabolism, it influences cell growth, differentiation, and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

特性

IUPAC Name |

(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22+,23-,24+,25-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIZGAFWGREMOD-BJGFKTPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1alpha,25-Dihydroxy-previtamin D3 | |

CAS RN |

57102-09-7 |

Source

|

| Record name | 1,25-Dihydroxy-previtamin D(3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057102097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,11,14-Tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene](/img/structure/B1233871.png)

![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)